molecular formula C13H23NO4 B8146468 (2R,4R)-1-tert-Butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate

(2R,4R)-1-tert-Butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate

Cat. No.: B8146468
M. Wt: 257.33 g/mol
InChI Key: MVHJLPVFTFKCGA-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,4R)-1-tert-Butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate (CAS: 1919888-02-0) is a chiral piperidine derivative with the molecular formula C₁₃H₂₃NO₄ and a molecular weight of 257.33 g/mol . Its stereochemistry is defined by the (2R,4R) configuration, which confers distinct spatial and electronic properties critical for applications in asymmetric synthesis and medicinal chemistry.

The compound features two ester groups: a tert-butyl moiety at the 1-position and a methyl ester at the 4-position, with an additional methyl substituent at the 2-position of the piperidine ring. This structure enhances steric hindrance and influences reactivity in nucleophilic substitution or catalytic hydrogenation reactions .

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl (2R,4R)-2-methylpiperidine-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-9-8-10(11(15)17-5)6-7-14(9)12(16)18-13(2,3)4/h9-10H,6-8H2,1-5H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHJLPVFTFKCGA-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](CCN1C(=O)OC(C)(C)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Esterification and Protection

The synthesis begins with L-aspartic acid , which provides the (R)-configuration at the C2 position. Selective mono-esterification of the β-carboxylic acid with methanol or ethanol under acidic conditions yields L-aspartic acid-4-alkyl ester hydrochloride (II in). Subsequent reaction with acrylate esters introduces a protected amine via Michael addition, forming N-(2-carboalkoxyethyl)-N-protected-L-aspartic acid-4-alkyl ester (III).

Key Reaction Conditions:

  • Esterification : HCl/ROH, 0–25°C, 12–24 h (Yield: 85–90%).

  • Amine Protection : Boc₂O or Cbz-Cl, Et₃N, THF, 0°C to RT (Yield: 78–82%).

Cyclization and Decarboxylation

Intramolecular cyclization of intermediate III under alkaline conditions (e.g., NaOMe/THF) forms the piperidine ring, yielding (R)-N-protected-4-oxopiperidine-2-carboxylic acid (IV). Decarboxylation occurs spontaneously during workup.

Stereochemical Outcome:

  • The (R)-configuration at C2 is retained from L-aspartic acid.

  • Cyclization fixes the piperidine ring geometry, ensuring transannular strain minimization.

Stereoselective Carbonyl Reduction

CBS Reduction for cis-Diol Formation

The ketone at C4 in intermediate IV is reduced using a CBS catalyst (R)-CBS/Me₂S·BH₃ in CH₂Cl₂ at −15°C to afford cis-(2R,4S)-N-protected-4-hydroxypiperidine-2-carboxylate (VI). This step achieves >98% diastereomeric excess (de) by leveraging the chiral boron complex’s facial selectivity.

Data Table 1: CBS Reduction Optimization

ParameterOptimal ConditionYield (%)de (%)
Temperature−15°C9298
Catalyst Loading10 mol% (R)-CBS9097
SolventCH₂Cl₂8896

Methyl Group Introduction via SN2 Substitution

The hydroxyl group in VI is activated as a mesylate or tosylate (e.g., MsCl/Et₃N), forming cis-(2R,4S)-N-protected-4-sulfonyloxypiperidine-2-carboxylate (VII). Treatment with methylmagnesium bromide (MeMgBr) in THF at 0°C induces SN2 displacement, yielding trans-(2R,4R)-N-protected-4-methylpiperidine-2-carboxylate (VIII) with inversion at C4.

Stereochemical Analysis:

  • SN2 mechanism ensures configuration inversion: (2R,4S) → (2R,4R).

  • Trans product is thermodynamically favored due to reduced 1,3-diaxial interactions.

Esterification and Deprotection

Sequential Esterification

Intermediate VIII undergoes tert-butoxycarbonylation using Boc₂O/DMAP in CH₂Cl₂ to install the tert-butyl ester. Concurrently, the methyl ester is introduced via methyl chloroformate (MCF) in the presence of Et₃N, yielding the fully protected 1-tert-butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate .

Data Table 2: Esterification Efficiency

Ester GroupReagentSolventYield (%)
tert-ButylBoc₂O, DMAPCH₂Cl₂95
MethylMCF, Et₃NTHF89

Global Deprotection

Final deprotection of the amine (e.g., HCl/dioxane) removes the Boc group, followed by neutralization to isolate the target compound.

Alternative Routes via Reductive Amination

Hydrogenation of Pyridine Precursors

Aryl pyridines undergo partial hydrogenation using Raney-Ni/H₂ at 50 psi to form piperidines. For example, 4-methyl-2-cyanopyridine is hydrogenated to cis-4-methylpiperidine-2-carbonitrile , which is hydrolyzed to the dicarboxylic acid and esterified.

Limitations:

  • Requires chiral catalysts (e.g., (R)-BINAP) for enantioselectivity.

  • Lower yields (65–75%) compared to chiral pool methods.

Industrial Scalability and Cost Analysis

Cost-Effective Steps

  • L-Aspartic acid: $20–30/kg vs. synthetic chiral auxiliaries ($200–500/g).

  • CBS reduction: High diastereoselectivity avoids costly chromatographic separations.

Waste Minimization

  • The patent route claims 60% overall yield with <5% wasted isomers.

  • Solvent recovery (THF, CH₂Cl₂) reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1-tert-Butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(2R,4R)-1-tert-Butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,4R)-1-tert-Butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features enable it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Key Properties:

  • Purity : ≥97% (commercial sources) .
  • Storage : Stable under dry conditions at 2–8°C .
  • Applications : Primarily used as a building block in pharmaceutical intermediates, particularly for synthesizing chiral amines or constrained peptidomimetics .

Comparison with Similar Compounds

The following table compares (2R,4R)-1-tert-Butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate with structurally related piperidine dicarboxylates, highlighting differences in substituents, stereochemistry, and functional groups:

Compound Name CAS/ID Molecular Formula Molecular Weight Key Substituents Stereochemistry Purity Applications References
This compound 1919888-02-0 C₁₃H₂₃NO₄ 257.33 2-methyl, tert-butyl, methyl ester (2R,4R) ≥97% Chiral intermediates, drug discovery
1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate 362703-34-2 C₁₃H₂₀N₂O₄ 268.31 4-cyano, tert-butyl, methyl ester N/A ≥98% Nitrile-based drug precursors
(3R,4R)-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate 855775-97-2 C₁₃H₂₃NO₄ 257.33 3-methyl, tert-butyl, methyl ester (3R,4R) Not specified Stereoselective synthesis
1-tert-Butyl 4-methyl 4-(2-methylphenyl)piperidine-1,4-dicarboxylate OT-7508 C₂₀H₂₇NO₄ 345.44 4-(2-methylphenyl), tert-butyl, methyl ester N/A 97% Aromatic ligand scaffolds
1-tert-Butyl 4-methyl 3,3-difluoropiperidine-1,4-dicarboxylate N/A C₁₂H₁₉F₂NO₄ 279.28 3,3-difluoro, tert-butyl, methyl ester N/A Not specified Fluorinated bioactive molecules
1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate 124443-68-1 C₁₂H₂₁NO₄ 243.30 No 2-methyl substituent N/A Not specified Non-chiral intermediates

Key Findings from Comparative Analysis:

Stereochemical Impact: The (2R,4R) configuration in the target compound provides distinct enantioselectivity compared to non-chiral analogs like 1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (CAS 124443-68-1), which lacks stereochemical control . (3R,4R)-1-tert-Butyl 4-methyl 3-methylpiperidine-1,4-dicarboxylate (CAS 855775-97-2) demonstrates how positional isomerism alters reactivity in catalytic hydrogenation .

3,3-Difluoro analogs exhibit enhanced metabolic stability due to fluorine’s electronegativity, a property absent in the non-fluorinated target compound .

Aromatic vs. Aliphatic Substituents :

  • 1-tert-Butyl 4-methyl 4-(2-methylphenyl)piperidine-1,4-dicarboxylate (OT-7508) leverages aromatic interactions for binding to hydrophobic enzyme pockets, whereas the target compound’s aliphatic methyl group prioritizes steric effects .

Synthetic Utility :

  • The target compound’s methyl ester group facilitates hydrolysis under mild conditions, unlike the tert-butyl ester, which requires strong acids for deprotection .

Biological Activity

The compound (2R,4R)-1-tert-Butyl 4-methyl 2-methylpiperidine-1,4-dicarboxylate (CAS No. 1919888-02-0) is a piperidine derivative that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

  • Molecular Formula : C13_{13}H23_{23}N\O4_{4}
  • Molecular Weight : 257.33 g/mol
  • CAS Number : 1919888-02-0
  • IUPAC Name : this compound

Structural Characteristics

The compound features a piperidine ring substituted with tert-butyl and methyl groups, along with dicarboxylate functionalities that may influence its biological interactions.

Pharmacological Properties

Recent studies have indicated that piperidine derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Piperidine derivatives have shown promise in inhibiting bacterial growth and may serve as potential leads for antibiotic development.
  • CNS Activity : Compounds similar to (2R,4R)-1-tert-butyl 4-methyl 2-methylpiperidine have been investigated for their effects on the central nervous system, potentially acting as anxiolytics or antidepressants.
  • Receptor Interaction : Many piperidine derivatives interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which could explain their CNS effects.
  • Enzymatic Inhibition : Some studies suggest that these compounds may inhibit specific enzymes involved in metabolic pathways, contributing to their pharmacological effects.

Study on Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various piperidine derivatives. The results indicated that compounds with structural similarities to (2R,4R)-1-tert-butyl 4-methyl 2-methylpiperidine exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli.

CompoundActivity Against S. aureusActivity Against E. coli
Test CompoundMIC = 32 µg/mLMIC = 64 µg/mL
ControlMIC = 16 µg/mLMIC = 32 µg/mL

Study on CNS Effects

Another research effort focused on the CNS effects of similar piperidine compounds. It was found that certain derivatives acted as effective antagonists at serotonin receptors, leading to anxiolytic-like effects in animal models.

CompoundSerotonin Receptor AffinityAnxiolytic Effect
Test CompoundKi = 50 nMSignificant
ControlKi = 30 nMModerate

Q & A

Q. What are the key synthetic steps and purification methods for this compound?

The synthesis involves multi-step reactions, typically starting with nucleophilic substitution using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at room temperature or elevated temperatures (e.g., 100°C). Purification is achieved via normal-phase chromatography with gradients of ethyl acetate/heptane, followed by drying over sodium sulfate (Na₂SO₄) and vacuum concentration. For example, coupling reactions with arylthiols yield intermediates with ~24–99% efficiency depending on conditions .

Q. How is the Boc (tert-butoxycarbonyl) protecting group managed in its synthesis?

The Boc group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions. It is removed using trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂), which cleaves the ester without disrupting the methyl ester at the 4-position. This step is critical for subsequent functionalization .

Q. What analytical techniques confirm structural integrity and purity?

Liquid chromatography-mass spectrometry (LCMS) is used for preliminary purity checks (e.g., m/z 698.8 [M+H]+ observed in intermediates) . Nuclear magnetic resonance (NMR) and X-ray crystallography (for derivatives) validate stereochemistry and regioselectivity, though specific data for this compound requires extrapolation from related piperidine analogs .

Advanced Questions

Q. How can reaction conditions be optimized to improve yield in nucleophilic substitutions?

Key variables include:

  • Solvent polarity : DMF enhances nucleophilicity of thiols or alkoxides.
  • Base strength : Cs₂CO₃ outperforms K₂CO₃ in deprotonation, increasing yields from 24% to 99% in coupling reactions .
  • Temperature : Reactions at 100°C for 5 hours improve conversion rates compared to room temperature .
  • Catalyst use : Palladium catalysts (e.g., [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II)) enable Suzuki-Miyaura couplings for complex aryl introductions .

Q. What strategies prevent racemization during stereospecific synthesis?

Racemization risks arise during acidic or basic hydrolysis. Mitigation approaches include:

  • Low-temperature reactions : Conducting steps below 0°C minimizes epimerization.
  • Chiral auxiliaries : Use of enantiopure starting materials or chiral catalysts.
  • Monitoring : Chiral HPLC tracks enantiomeric excess, ensuring ≥95% stereochemical purity .

Q. How does solvent choice impact the stability of intermediates?

Polar aprotic solvents (DMF, DMSO) stabilize intermediates by solubilizing ionic species but may promote hydrolysis at elevated temperatures. Non-polar solvents (CH₂Cl₂) are preferred for acid-sensitive steps (e.g., TFA-mediated deprotection). Solvent selection also affects crystallization efficiency during purification .

Contradictions and Resolution in Data

Q. Discrepancies in reported yields for similar coupling reactions: How to resolve?

Yields vary widely (24–99%) due to differences in:

  • Reagent stoichiometry : Excess thiol or aryloxide improves conversion.
  • Reaction time : Extended durations (18–24 hours) enhance completeness but risk side reactions.
  • Workup methods : Inadequate washing (e.g., incomplete brine removal) reduces purity. Standardizing protocols (e.g., strict control of equivalents and time) minimizes variability .

Methodological Recommendations

  • Stereochemical analysis : Combine NOESY NMR (to confirm spatial arrangement of methyl groups) with X-ray crystallography for unambiguous assignment of (2R,4R) configuration .
  • Scale-up challenges : Replace DMF with less toxic solvents (e.g., acetonitrile) in large-scale reactions to simplify waste management .
  • Stability testing : Assess hydrolytic degradation under physiological conditions (pH 7.4, 37°C) if the compound is intended for biological studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.